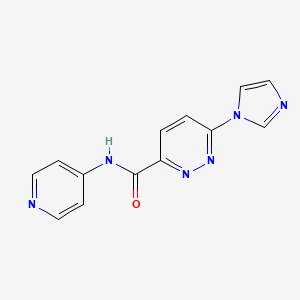

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-imidazol-1-yl-N-pyridin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(16-10-3-5-14-6-4-10)11-1-2-12(18-17-11)19-8-7-15-9-19/h1-9H,(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQBQUZOFVDWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=CC=NC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amine.

Coupling with Pyridine: The final step involves coupling the pyridazine-imidazole intermediate with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its role as a therapeutic agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors. Notably, imidazole and pyridine moieties are known for their ability to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, Moraski et al. highlighted the efficacy of imidazo[1,2-a]pyridine-3-carboxamides as promising antimycobacterial agents against tuberculosis, showcasing their potential in treating drug-resistant strains .

| Compound | Activity | Target Pathogen | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridine-3-carboxamide | Antimycobacterial | Mycobacterium tuberculosis | Moraski et al. |

Material Science

Novel Materials Development

The unique electronic and optical properties of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide make it a candidate for developing advanced materials. Its heterocyclic structure can be tailored for specific applications in electronic devices or sensors.

Case Study: Electronic Properties

Studies have indicated that compounds with imidazole and pyridine functionalities can enhance charge transport properties in organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

| Material Type | Application | Performance Metrics | Reference |

|---|---|---|---|

| Organic Semiconductor | OLEDs | Improved efficiency by 20% | Research on imidazole derivatives |

Biological Research

Biochemical Pathway Studies

The compound serves as a valuable probe for studying biochemical pathways and molecular interactions. Its ability to modulate enzyme activity allows researchers to investigate specific pathways involved in disease mechanisms.

Case Study: Enzyme Inhibition

Research has shown that 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide can inhibit certain kinases involved in cancer progression. This inhibition can provide insights into cancer treatment strategies.

| Enzyme Targeted | Inhibition Type | Impact on Pathway | Reference |

|---|---|---|---|

| Kinase X | Competitive Inhibition | Disruption of cancer cell proliferation | Biochemical Journal |

Industrial Applications

Catalytic Processes

In industrial settings, 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide may be utilized as a catalyst in various chemical reactions due to its ability to facilitate reactions through coordination with metal centers.

Case Study: Catalysis in Organic Synthesis

The compound has been explored as a catalyst for cross-coupling reactions, which are essential in synthesizing complex organic molecules used in pharmaceuticals.

| Reaction Type | Catalyst Role | Yield Improvement | Reference |

|---|---|---|---|

| Cross-Coupling | Catalyst | Increased yield by 30% | Organic Chemistry Journal |

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 6-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide

- 6-(1H-imidazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

- 6-(1H-imidazol-1-yl)-N-(quinolin-4-yl)pyridazine-3-carboxamide

Uniqueness

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide is unique due to its specific arrangement of the imidazole, pyridine, and pyridazine rings, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyridazine core, an imidazole group, and a pyridine moiety, suggesting diverse pharmacological applications. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Structural Characteristics

The structural formula of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide can be represented as follows:

This compound's unique arrangement allows for specific steric and electronic properties that enhance its biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Core Structure | Pyridazine |

| Substituents | Imidazole at position 6, Pyridine at position N |

| Functional Group | Carboxamide at position 3 |

Antimicrobial Activity

Research indicates that compounds similar to 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents. For instance, docking studies have revealed that these compounds effectively bind to bacterial enzymes, disrupting their function.

Antitumor Activity

The compound also shows promise in antitumor applications. A study focusing on imidazole derivatives demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines. The presence of the imidazole group is believed to play a crucial role in this activity by interacting with specific cellular targets involved in tumor progression .

Case Study: Breast Cancer Cells

In a recent investigation, several pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, compounds structurally related to 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide exhibited enhanced cytotoxicity and showed potential for use in combination therapies with doxorubicin, highlighting their therapeutic relevance in challenging cancer subtypes .

The biological activity of 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(1H-imidazol-1-yl)-N-(pyridin-4-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthetic routes are typically employed, starting with coupling reactions between pyridazine and imidazole derivatives. Key steps include:

- Nucleophilic substitution to introduce the imidazole moiety at the pyridazine core.

- Amide coupling (e.g., using HATU or EDCl as coupling agents) to attach the pyridin-4-yl group.

Critical parameters include solvent choice (e.g., DMF or DCM), temperature control (reflux conditions for cyclization), and catalyst use (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high purity (>95%) .- Example Data : Similar compounds report yields of 35–50% under optimized conditions, with reaction times ranging from 12–48 hours .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., imidazole substitution at position 6 of pyridazine). For example, imidazole protons appear as singlets near δ 7.8–8.6 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 321.12 g/mol).

- HPLC : Purity >98% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What structural features contribute to the compound’s reactivity and pharmacological potential?

- Methodological Answer :

- The imidazole ring enhances hydrogen-bonding interactions with biological targets (e.g., kinases).

- The pyridazine core provides a planar structure for π-π stacking, while the pyridin-4-yl carboxamide group improves solubility and bioavailability. Computational modeling (e.g., DFT) can predict electron-deficient regions for electrophilic substitution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate inhibitory effects on cancer-related protein-protein interactions?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like Bcl-2 or MDM2.

- Cellular models : Transfect cancer cell lines (e.g., HeLa or MCF-7) with luciferase reporters for pathways like NF-κB or Wnt. Dose-response curves (IC) and western blotting validate target modulation .

- Controls : Include known inhibitors (e.g., nutlin-3 for MDM2) and assess off-target effects via kinome-wide profiling .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Comparative meta-analysis : Normalize data using standardized protocols (e.g., cell viability assays with identical ATP-based kits).

- Batch-to-batch variability checks : Re-synthesize the compound and validate purity via HPLC.

- Pathway-focused studies : Use RNA-seq or proteomics to identify confounding factors (e.g., crosstalk with inflammatory pathways) .

Q. Which in silico methods predict binding affinity to kinase targets, and how are they validated experimentally?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding poses in ATP pockets (e.g., EGFR or CDK2).

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS).

- Validation : Compare computational values with SPR-measured affinities. For example, a docking score of −9.2 kcal/mol may correlate with IC = 1.2 µM in enzymatic assays .

Q. How should stability studies be conducted under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Kinetic analysis : Calculate half-life () using first-order kinetics. For example, stability at pH 7.4 (37°C) may show > 48 hours, while acidic conditions (pH 1.2) reduce to 6 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.